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Compound of Interest

Compound Name: OTSSP167 hydrochloride

Cat. No.: B560139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the complex

formed between the maternal embryonic leucine zipper kinase (MELK) and its potent inhibitor,

OTSSP167 hydrochloride. The information presented herein is intended to support

researchers, scientists, and drug development professionals in their efforts to understand the

mechanism of action of this compound and to guide further drug discovery and development

targeting MELK.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the interaction of

OTSSP167 with MELK and its cellular effects.

Table 1: In Vitro Inhibitory Activity of OTSSP167
Target IC50 (nM) Assay Type

MELK 0.41 Cell-free kinase assay[1][2]

Table 2: Cellular Inhibitory Activity of OTSSP167
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Cell Line Cancer Type IC50 (nM)

A549 Lung 6.7[2]

T47D Breast 4.3[2]

DU4475 Breast 2.3[2]

22Rv1 Prostate 6.0[2]

HT1197 Bladder 97[2]

Table 3: Crystallographic Data for the OTSSP167-MELK
Complex

PDB ID 4CQG[1]

Protein Construct
Murine protein serine/threonine kinase 38

(MPK38/MELK) (T167E mutant)[1]

Resolution 2.57 Å[1]

R-Value Work 0.204[1]

R-Value Free 0.251[1]

Space Group Not explicitly stated in provided results

Unit Cell Dimensions Not explicitly stated in provided results

Structural Insights into the OTSSP167-MELK
Interaction
The crystal structure of the murine MELK kinase domain (T167E mutant) in complex with

OTSSP167 (PDB ID: 4CQG) reveals the molecular basis for the inhibitor's high potency and

selectivity.[1] OTSSP167 binds to the ATP-binding pocket of MELK, acting as an ATP-

competitive inhibitor.[2]

Key Interacting Residues
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A detailed analysis of the 4CQG structure reveals several key interactions between OTSSP167

and the MELK active site. These interactions, which include hydrogen bonds and hydrophobic

contacts, are crucial for the stable binding of the inhibitor. The precise residues involved can be

visualized and analyzed using molecular graphics software with the 4CQG PDB file.

Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature

concerning the structural and functional characterization of the OTSSP167-MELK complex.

Recombinant MELK Expression and Purification for
Crystallography
While the specific, detailed protocol for the expression and purification of the murine MELK

(T167E) construct used for the 4CQG structure is not fully detailed in the provided abstracts, a

general workflow can be inferred based on standard molecular biology and protein

biochemistry techniques.

Gene Synthesis and Cloning: The gene encoding the kinase domain of murine MELK with a

T167E mutation would be synthesized and cloned into a suitable expression vector, likely

containing a purification tag (e.g., His-tag, GST-tag).

Protein Expression: The expression vector would be transformed into a suitable host, such

as E. coli BL21(DE3) cells. Protein expression would be induced, typically by adding IPTG to

the culture medium, followed by incubation at a reduced temperature to enhance protein

solubility.

Cell Lysis: The bacterial cells would be harvested by centrifugation and resuspended in a

lysis buffer. Cell disruption would be achieved through methods like sonication or high-

pressure homogenization.

Purification: The soluble protein fraction would be clarified by centrifugation and subjected to

a series of chromatographic steps. This typically includes affinity chromatography (e.g., Ni-

NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography

to achieve high purity.
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Protein Quality Control: The purity and homogeneity of the protein would be assessed by

SDS-PAGE, and the concentration would be determined using a spectrophotometric method.

Co-crystallization of the OTSSP167-MELK Complex
The purified MELK protein would be concentrated to a suitable concentration for crystallization

trials. OTSSP167 hydrochloride, dissolved in a suitable solvent like DMSO, would be added

to the protein solution in a slight molar excess. The protein-inhibitor complex would then be

subjected to crystallization screening using various techniques such as vapor diffusion

(hanging drop or sitting drop). Crystallization screens would test a wide range of buffer

conditions, precipitants, and additives to identify conditions that yield diffraction-quality crystals.

In Vitro Kinase Assay
The inhibitory activity of OTSSP167 against MELK can be determined using an in vitro kinase

assay. A detailed protocol is as follows:

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant MELK

protein (e.g., 0.4 µg), a substrate (e.g., 5 µg of a generic kinase substrate or a specific MELK

substrate), and a kinase buffer. The kinase buffer typically consists of 30 mM Tris-HCl (pH

7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, and 0.1 mM EGTA.

Inhibitor Addition: OTSSP167, dissolved in DMSO, is added to the reaction mixture at

various concentrations. A DMSO-only control is also included.

Initiation of Reaction: The kinase reaction is initiated by adding a mixture of cold ATP (e.g.,

50 µM) and radiolabeled [γ-32P]ATP.

Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a specific

temperature (e.g., 30°C).

Termination of Reaction: The reaction is stopped by adding SDS sample buffer and boiling

the mixture for 5 minutes.

Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and

exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate. The
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intensity of the bands is quantified to determine the extent of kinase inhibition at each

inhibitor concentration.

IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce

enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Visualizations
The following diagrams illustrate key pathways and workflows related to the structural analysis

of the OTSSP167-MELK complex.
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MELK Signaling Pathway and OTSSP167 Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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